



# Application Notes and Protocols for Nanoparticle-Based Delivery of Telaglenastat

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Telaglenastat (formerly CB-839) is a first-in-class, potent, and selective inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts the tricarboxylic acid (TCA) cycle and other metabolic pathways that fuel rapidly proliferating tumor cells.[1][3] While showing promise in clinical trials, particularly in combination with other anticancer agents, its therapeutic efficacy can be potentially enhanced through advanced drug delivery systems.[1][2] Nanoparticle-based delivery offers several advantages, including improved solubility, controlled release, and targeted delivery to tumor tissues, thereby potentially increasing efficacy and reducing systemic toxicity.

These application notes provide an overview and detailed protocols for the formulation and evaluation of Telaglenastat-loaded nanoparticles, specifically focusing on poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes as exemplary delivery platforms.

## Signaling Pathway of Telaglenastat in Cancer Cells

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which catalyzes the first step in glutaminolysis. This inhibition leads to a cascade of downstream effects on cellular metabolism and survival pathways.





Click to download full resolution via product page

Caption: Mechanism of action of Telaglenastat in cancer cells.



# Section 1: Telaglenastat-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery applications. PLGA nanoparticles can encapsulate hydrophobic drugs like Telaglenastat, protecting them from degradation and enabling sustained release.

# **Experimental Protocol: Formulation of Telaglenastat- Loaded PLGA Nanoparticles**

This protocol describes the preparation of Telaglenastat-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

#### Materials:

- Telaglenastat
- Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- Deionized water
- Acetone
- Phosphate-buffered saline (PBS), pH 7.4

### Equipment:

- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- High-speed centrifuge



Lyophilizer (freeze-dryer)

### Procedure:

- Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Telaglenastat in 2 mL of dichloromethane.
- Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
- Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form an oil-in-water emulsion.
- Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.
- Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
- Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.





Click to download full resolution via product page

Caption: Workflow for preparing Telaglenastat-PLGA nanoparticles.

# **Experimental Protocol: Characterization of Telaglenastat-Loaded PLGA Nanoparticles**

1.2.1. Particle Size and Zeta Potential Analysis

• Method: Dynamic Light Scattering (DLS)



#### Procedure:

- Resuspend a small aliquot of the nanoparticle formulation in deionized water.
- Analyze the sample using a DLS instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

### 1.2.2. Drug Loading and Encapsulation Efficiency

Method: High-Performance Liquid Chromatography (HPLC)

#### Procedure:

- Accurately weigh a known amount of lyophilized Telaglenastat-loaded nanoparticles.
- Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
- Centrifuge to precipitate the polymer.
- Analyze the supernatant using a validated HPLC method to quantify the amount of Telaglenastat.
- Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
  - DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
  - EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

### 1.2.3. In Vitro Drug Release Study

Method: Dialysis Method

### Procedure:

- Disperse a known amount of Telaglenastat-loaded nanoparticles in PBS (pH 7.4).
- Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).



- Immerse the dialysis bag in a larger volume of PBS (pH 7.4) at 37°C with continuous stirring.
- At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh PBS.
- Analyze the collected samples by HPLC to determine the concentration of released Telaglenastat.

### **Quantitative Data Summary (Illustrative)**

Note: The following data is illustrative and should be experimentally determined for specific formulations.

| Parameter                    | Value      |
|------------------------------|------------|
| Average Particle Size (nm)   | 150 - 250  |
| Polydispersity Index (PDI)   | < 0.2      |
| Zeta Potential (mV)          | -15 to -30 |
| Drug Loading (%)             | 5 - 10     |
| Encapsulation Efficiency (%) | 70 - 90    |
| In Vitro Release (at 24h)    | 30 - 40%   |

## Section 2: Telaglenastat-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be formulated to control drug release and improve circulation time.

# **Experimental Protocol: Formulation of Telaglenastat- Loaded Liposomes**

This protocol describes the preparation of Telaglenastat-loaded liposomes using the thin-film hydration method.



#### Materials:

- Telaglenastat
- Soybean Phosphatidylcholine (SPC)
- Cholesterol
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4

### Equipment:

- Rotary evaporator
- · Bath sonicator
- Extruder with polycarbonate membranes (100 nm pore size)

### Procedure:

- Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of Telaglenastat in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
- Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.
- Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.
- Sonication: Sonicate the resulting liposomal suspension in a bath sonicator for 15 minutes to reduce the size of the liposomes.
- Extrusion: Extrude the liposomal suspension through a polycarbonate membrane (100 nm pore size) 10-15 times to obtain unilamellar vesicles of a uniform size.



 Purification: Remove unencapsulated Telaglenastat by dialysis or size exclusion chromatography.



Click to download full resolution via product page

Caption: Workflow for preparing Telaglenastat-loaded liposomes.

# Experimental Protocol: Characterization of Telaglenastat-Loaded Liposomes



The characterization of liposomes follows similar principles to PLGA nanoparticles, with specific considerations for their vesicular structure.

- Particle Size and Zeta Potential: Determined by DLS.
- Encapsulation Efficiency: Determined by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the Telaglenastat content by HPLC.
- In Vitro Drug Release: Assessed using the dialysis method as described for PLGA nanoparticles.

## **Quantitative Data Summary (Illustrative)**

Note: The following data is illustrative and should be experimentally determined for specific formulations.

| Parameter                    | Value      |
|------------------------------|------------|
| Average Particle Size (nm)   | 100 - 150  |
| Polydispersity Index (PDI)   | < 0.15     |
| Zeta Potential (mV)          | -20 to -40 |
| Encapsulation Efficiency (%) | 80 - 95    |
| In Vitro Release (at 24h)    | 20 - 30%   |

## Section 3: In Vitro and In Vivo Efficacy Evaluation Experimental Protocol: In Vitro Cytotoxicity Assay

- Method: MTT Assay
- Cell Lines: Select cancer cell lines known to be sensitive to Telaglenastat (e.g., renal cell carcinoma, triple-negative breast cancer cell lines).
- Procedure:
  - Seed cells in 96-well plates and allow them to adhere overnight.



- Treat the cells with varying concentrations of free Telaglenastat, Telaglenastat-loaded nanoparticles, and empty nanoparticles (as a control).
- Incubate for 72 hours.
- Add MTT reagent and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
- Calculate the cell viability and determine the IC50 values.

### **Experimental Protocol: In Vivo Antitumor Efficacy**

- Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a relevant cancer cell line.
- Procedure:
  - Inject cancer cells subcutaneously into the flank of the mice.
  - Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
    - Vehicle control
    - Free Telaglenastat
    - Telaglenastat-loaded nanoparticles
    - Empty nanoparticles
  - Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.
  - Measure tumor volume and body weight regularly.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.



### **Quantitative Data Summary (Illustrative)**

Note: The following data is illustrative and should be experimentally determined.

| Assay                        | Free Telaglenastat | Telaglenastat-<br>PLGA NP | Telaglenastat-<br>Liposomes |
|------------------------------|--------------------|---------------------------|-----------------------------|
| In Vitro IC50 (μM)           |                    |                           |                             |
| Renal Cancer Cell<br>Line A  | 1.5                | 0.8                       | 0.9                         |
| Breast Cancer Cell<br>Line B | 2.1                | 1.2                       | 1.3                         |
| In Vivo Tumor Growth         |                    |                           |                             |
| % Tumor Growth Inhibition    | 45%                | 75%                       | 70%                         |

### Conclusion

Nanoparticle-based delivery systems offer a promising strategy to enhance the therapeutic potential of Telaglenastat. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers to formulate, characterize, and evaluate Telaglenastat-loaded nanoparticles. Further optimization of nanoparticle composition and surface modification for targeted delivery could lead to even more significant improvements in the treatment of glutamine-dependent cancers. Researchers are encouraged to adapt and refine these protocols to suit their specific experimental needs and to generate robust, reproducible data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Nanoparticle-Based Delivery of Telaglenastat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671973#nanoparticle-based-delivery-systems-for-telaglenastat]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com